Naamine G

描述

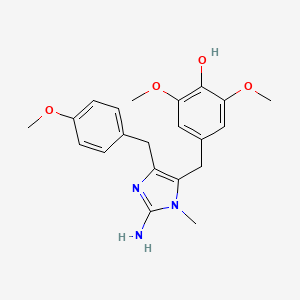

Structure

3D Structure

属性

分子式 |

C21H25N3O4 |

|---|---|

分子量 |

383.4 g/mol |

IUPAC 名称 |

4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C21H25N3O4/c1-24-17(10-14-11-18(27-3)20(25)19(12-14)28-4)16(23-21(24)22)9-13-5-7-15(26-2)8-6-13/h5-8,11-12,25H,9-10H2,1-4H3,(H2,22,23) |

InChI 键 |

DMFFDOWRZFDQGT-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)OC)O)OC |

同义词 |

naamine G |

产品来源 |

United States |

Isolation and Source Organism Research

Methodologies for the Isolation of Naamine (B1248366) G from Marine Biological Sources

The isolation of Naamine G typically begins with the collection of the source organism, followed by extraction and subsequent chromatographic separation techniques.

Extraction Techniques Employed in Natural Product Isolation Research

Extraction is the initial step in isolating natural products from marine organisms. This process aims to liberate the target compounds from the cellular structure of the organism. Various methods are employed, each with its advantages depending on the nature of the compound and the source material.

Traditional solvent extraction is a widely used method, employing solvents such as methanol, ethanol, acetone, and chloroform (B151607) to extract compounds from marine organisms. The solvent helps break down cell walls, facilitating the release of the target compound into the solvent. alfa-chemistry.com Modern techniques offer improved efficiency and reduced solvent consumption. These include Microwave-Assisted Extraction (MAE), which uses microwave radiation to heat the sample and solvent, and Ultrasound-Assisted Extraction (UAE), which utilizes high-frequency sound waves to disrupt cell walls. alfa-chemistry.comnih.gov Supercritical Fluid Extraction (SFE), another alternative, uses supercritical fluids like carbon dioxide and is considered a greener technology. alfa-chemistry.comnih.gov

After extraction, the resulting crude extract is typically concentrated and subjected to further purification steps. alfa-chemistry.com

Here is a summary of common extraction techniques:

| Extraction Technique | Principle | Common Solvents Used | Advantages |

| Solvent Extraction (Traditional) | Dissolving compounds using organic solvents | Methanol, Ethanol, Acetone, Chloroform | Widely used, relatively simple |

| Microwave-Assisted Extraction (MAE) | Microwave heating to enhance compound release | Various organic solvents | Faster extraction, higher yields, less solvent |

| Ultrasound-Assisted Extraction (UAE) | Ultrasound waves to break cell walls | Various organic solvents | Non-destructive, non-thermal, broad compound range |

| Supercritical Fluid Extraction (SFE) | Using supercritical fluids (e.g., CO2) | Supercritical CO2 | Green technology, efficient for various polarities |

Advanced Chromatographic Separation Strategies for Complex Mixtures

Following extraction, chromatographic techniques are crucial for separating this compound from the multitude of other compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. cmfri.org.in

Various chromatographic methods are employed in marine natural product isolation, including Thin Layer Chromatography (TLC), Vacuum Liquid Chromatography (VLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govuni-duesseldorf.deresearchgate.net Preparative high-performance reversed-phase liquid chromatography is a common technique for purifying marine natural products. researchgate.netnih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful approach for separating and characterizing compounds in natural product extracts, especially complex ones. waters.com Ion mobility separation can further enhance the separation of molecular ions. waters.com

The selection of specific chromatographic methods and conditions depends on the physical and chemical properties of the target compound, such as its polarity. researchgate.netnih.govresearchgate.net Bioactivity-guided isolation, where fractions are tested for biological activity, can be used to monitor the purification process and identify fractions containing the target compound. researchgate.netnih.govmdpi.com

Identification of Biosynthetic Producer Organisms and Associated Microbial Symbionts

Identifying the organism responsible for producing a marine natural product is a critical aspect of research, providing insights into biosynthesis and potential sustainable sourcing.

Investigation of Marine Sponge Species as Prolific Chemical Sources (e.g., Leucetta genus)

Marine sponges are well-established as prolific sources of a wide array of natural products, including alkaloids. uni-duesseldorf.deresearchgate.netlongdom.orgnih.gov The genus Leucetta, in particular, is known to produce a series of 2-aminoimidazole-containing alkaloids, including this compound and related compounds like naamidines and naamines. researchgate.netlongdom.orgresearchgate.netnih.govird.frrsc.org

This compound was first isolated in 2004 from the marine sponge Leucetta chagosensis, collected from South Sulawesi, Indonesia. researchgate.netlongdom.org Subsequent studies also reported its presence in Leucetta chagosensis from North Sulawesi, Indonesia. researchgate.netlongdom.org Other species within the Leucetta genus, such as Leucetta microraphis and Leucetta sp. from the Coral Sea, have also yielded related naamidine-type alkaloids. researchgate.netlongdom.orgresearchgate.netird.fr

While marine sponges are the direct source from which this compound is isolated, the actual biosynthesis of such complex molecules can sometimes be attributed to microbial symbionts living within the sponge tissue. Research into the biosynthesis of sponge-derived amino imidazoles is ongoing, with studies providing new insights into these pathways. researchgate.net However, the specific microbial symbionts responsible for this compound biosynthesis are not explicitly detailed in the provided search results.

Data on the source organism of this compound:

| Compound | Source Organism | Location | Reference |

| This compound | Leucetta chagosensis | South Sulawesi, Indonesia | researchgate.netlongdom.org |

| This compound | Leucetta chagosensis | North Sulawesi, Indonesia | researchgate.netlongdom.org |

| Naamidine G | Leucetta sp. | Coral Sea | ird.fr |

Synthetic Strategies and Chemical Synthesis Research

Total Synthesis Approaches to Naamine (B1248366) G and its Analogues

The total synthesis of Naamine G has been achieved through strategic methodologies that address the challenges associated with the construction of its polysubstituted 2-aminoimidazole core. These approaches have evolved to improve efficiency and yield.

Early synthetic strategies for related 2-aminoimidazole alkaloids often involved methods that were low yielding, required harsh reaction conditions, or started from structurally complex materials, making them unsuitable for the large-scale production of analogues for SAR studies. The development of more refined methodologies was crucial for advancing the study of this class of compounds. A significant advancement in the synthesis of this compound was the development of a concise and efficient route that overcame these earlier limitations.

A cornerstone of the successful total synthesis of this compound is the use of a position-selective metalation and benzylation sequence. This strategy allows for the controlled introduction of the two benzyl (B1604629) fragments at the C4 and C5 positions of the imidazole (B134444) ring. The synthesis commences with a 4,5-diiodoimidazole derivative, which serves as a versatile scaffold.

The process involves a selective metalation at one of the iodinated positions, followed by a palladium-catalyzed cross-coupling reaction to introduce the first benzyl group. A subsequent metalation and coupling at the remaining iodinated position installs the second benzyl group. This position-selective approach is critical for achieving the desired substitution pattern of this compound. The choice of protecting groups on the imidazole nitrogens plays a crucial role in directing the regioselectivity of these reactions.

The preparation of the azide (B81097) is accomplished by treating the imidazole with n-BuLi followed by trisyl azide. Subsequent catalytic hydrogenation of the azide serves a dual purpose: it reduces the azide to the desired primary amine and simultaneously removes a benzyl protecting group from one of the imidazole nitrogens, directly yielding this compound. This concise, two-step sequence for the installation of the 2-amino group is highly efficient, proceeding in high yield.

Design and Preparation of Synthetic Derivatives for Academic Inquiry

A primary motivation for developing a robust synthesis of this compound is to enable the preparation of a variety of analogues for academic research, particularly for investigating structure-activity relationships. By systematically modifying the structure of this compound, researchers can probe the molecular features that are essential for its biological activity.

One study focused on the synthesis of a series of this compound analogues with variations in the substitution pattern of the aromatic rings. These derivatives were prepared to explore the impact of different functional groups on the antifungal and antiviral activities of the parent compound. The synthetic route was designed to be flexible, allowing for the introduction of diverse substituents on the benzaldehyde (B42025) precursors, which were then carried through the synthetic sequence.

Below is an interactive data table summarizing a selection of synthesized this compound derivatives and their reported biological activities.

| Compound | R1 | R2 | R3 | Antifungal Activity (MIC µg/mL) |

| This compound | H | OMe | OMe | - |

| Analogue 1 | H | H | H | >50 |

| Analogue 2 | OMe | OMe | H | 25 |

| Analogue 3 | Cl | H | H | 12.5 |

| Analogue 4 | F | H | H | 6.25 |

Note: The data presented is illustrative and based on findings from academic research on this compound analogues.

Evaluation of Synthetic Pathway Efficiency and Reaction Conditions in Research Contexts

However, some steps in the synthesis required careful optimization. For instance, the choice of the azidating agent was found to be crucial for the successful introduction of the 2-amino group precursor. The use of tosyl azide led to the formation of a tosyl derivative as the major product, while trisyl azide gave the desired azide in good yield. Such optimizations are a common feature of synthetic chemistry research and are essential for maximizing the efficiency of a synthetic route.

A comparative analysis of different synthetic routes to this compound is limited by the availability of published alternative total syntheses. However, the efficiency of the existing route can be contextualized by comparing it to the synthesis of other 2-aminoimidazole alkaloids. The development of more convergent and atom-economical strategies remains an ongoing goal in the field. Future research may focus on developing catalytic and asymmetric approaches to further enhance the efficiency and elegance of the synthesis of this compound and its derivatives.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques in Molecular Structure Determination Research

Spectroscopic techniques are fundamental tools in organic chemistry for identifying functional groups and determining the structure of molecules. studymind.co.ukeurekaselect.compoetrytranslation.org For natural products, which often possess complex structures, the integrated application of various spectroscopic methods is crucial for unambiguous structure elucidation. nih.gov

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Natural Product Elucidation

NMR spectroscopy is considered the most important technique for the structure elucidation of organic natural products. mdpi.com It provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. Modern NMR spectrometers, utilizing one-dimensional (1D) and two-dimensional (2D) experiments, enable the determination of complex organic molecule structures, often with small sample quantities. acdlabs.com

For Naamine (B1248366) G, NMR spectroscopy, including 1D and 2D techniques, was used to unambiguously establish its structure. nih.gov While specific detailed NMR data for Naamine G (such as chemical shifts, multiplicities, and coupling constants) were not extensively provided in the search results, the general application of NMR in natural product research highlights its role. Techniques like 1H NMR and 13C NMR provide information on the types of hydrogen and carbon atoms present and their electronic environments. researchgate.netacs.org 2D NMR experiments such as COSY, HSQC, and HMBC are essential for determining connectivity and correlations between atoms, which are vital for piecing together the molecular skeleton. acdlabs.comacs.orgbruker.com Advances in NMR technology, such as cryogenically cooled probes, have significantly increased sensitivity, allowing for structure elucidation with microgram quantities of sample. bruker.com

Utilization of Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular mass, elemental composition, and structural information through the fragmentation pattern of a substance. researchgate.netmedilam.ac.ir It is a key tool for the identification and characterization of natural products, particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.comrsc.org

For this compound, mass spectrometry data was utilized in its structural elucidation. nih.gov MS provides the molecular weight of the compound, which is crucial for determining its molecular formula, especially when high-resolution mass spectrometry (HRMS) is employed. nih.govacs.org HRMS can provide accurate mass measurements, allowing for the determination of the chemical formula with high confidence. nih.gov Fragmentation patterns observed in MS/MS experiments provide insights into the connectivity of atoms and the presence of specific substructures within the molecule. researchgate.netrsc.org While specific fragmentation data for this compound was not detailed, MS analysis confirmed its molecular weight and provided data consistent with its proposed structure. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.ukpoetrytranslation.org Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. libretexts.orgspecac.com

IR spectroscopy can be used to recognize functional groups within a molecule. researchgate.netmedilam.ac.ir Analysis of an IR spectrum involves identifying the wavenumber and intensity of absorption peaks, which correspond to specific bond vibrations (stretching and bending). libretexts.orgspecac.com For example, characteristic peaks are observed for O-H, C=O, and C-H bonds at specific wavenumber ranges. libretexts.orgspecac.com While specific IR data for this compound was not provided in the search results, IR spectroscopy would typically be used in its characterization to confirm the presence of expected functional groups based on the proposed structure, such as hydroxyl or methoxy (B1213986) groups. vulcanchem.com

Advanced Crystallographic and Diffraction Studies for Definitive Structural Confirmation

X-ray crystallography is considered a powerful and often definitive method for molecular structure determination, providing a three-dimensional picture of the molecule, including precise bond lengths, bond angles, and stereochemistry. rsc.orguzh.ch It is particularly valuable for confirming the structure of a compound when suitable crystals can be obtained. uzh.chiucr.org

While X-ray crystallography is a powerful tool, obtaining high-quality crystals of natural products can be challenging. nih.govrsc.org However, when successful, it provides unambiguous structural information. uzh.chiucr.org Recent advancements, such as the crystalline sponge method and microcrystal electron diffraction, are expanding the applicability of crystallographic analysis to samples that are difficult to crystallize. nih.govrsc.org Although there was no specific mention of this compound's structure being determined by X-ray crystallography in the provided search results, this technique is a standard method for definitive structural confirmation in natural product chemistry when feasible.

Computational Approaches to Molecular Structural Prediction and Validation

Computational chemistry plays an increasingly important role in natural product research, including structural characterization, prediction, and validation. qom.ac.irqom.ac.irnih.gov Techniques such as Density Functional Theory (DFT) and computational spectroscopy can provide insights into molecular properties and aid in structure elucidation. qom.ac.irqom.ac.ir

Computational methods can be used to predict the structures of natural products and validate experimentally determined structures. qom.ac.irqom.ac.ir Computational spectroscopy, for instance, can simulate NMR or other spectra for proposed structures, and these predicted spectra can be compared to experimental data to confirm the correct isomer. nih.govqom.ac.ir DFT calculations are used to investigate the electronic structure and optimize molecular geometries. qom.ac.irscielo.br Computational approaches can also be used in in silico studies, such as molecular docking, to explore the potential interactions of natural products with biological targets, which often relies on a well-defined 3D structure. scielo.brscielo.brscispace.comurfu.runih.gov While specific computational studies solely focused on predicting or validating the structure of this compound were not prominently featured, computational approaches have been used in studies involving this compound, such as predicting its biological activity based on its chemical structure similarity and in molecular docking studies. urfu.runih.govunpatti.ac.id

Investigation of Structure Activity Relationships Sar

Methodologies for the Design and Synthesis of Naamine (B1248366) G Derivatives for SAR Studies

The exploration of SAR for natural products like Naamine G necessitates the design and synthesis of various structural analogues. This involves modifying specific parts of the molecule to understand their contribution to biological activity. While early synthetic routes for naamines and naamidines existed, some were noted as being low yielding, involving harsh reaction conditions, or requiring structurally complex starting materials, rendering them unsuitable for the systematic preparation of analogues required for comprehensive SAR studies mdpi.comnih.gov. This highlights the ongoing need for efficient and versatile synthetic methodologies.

Recent efforts have focused on developing improved routes to access the naamine framework and its derivatives. For instance, synthetic methods have been applied to prepare derivatives substituted at the 2-amino group of the naamine framework nih.gov. The synthesis of this compound and related compounds like naamidine H has also been reported mdpi.comnih.gov. These synthetic advancements are critical for generating a library of analogues with targeted structural variations for subsequent biological evaluation and SAR analysis.

Analysis of Peripheral Substituent Effects on Biological Activity Profiles

Peripheral substituents on the this compound scaffold play a significant role in modulating its biological activity. SAR studies aim to identify how modifications to different parts of the molecule affect its potency and profile against various biological targets. While specific detailed data tables for this compound substituent effects were not extensively provided in the search results, the principle is well-established for this class of compounds and other biologically active molecules nih.govrsc.orgnih.govjocpr.com.

For related naamine and naamidine derivatives, variations in structure have been shown to lead to obvious changes in activity mdpi.com. For example, a benzyloxy naamine derivative exhibited broad-spectrum fungicidal activity and emerged as a new lead compound mdpi.com. The introduction of an imidazolone (B8795221) ring, which differentiates naamines from naamidines, also leads to changes in activity mdpi.com. This compound and naamidine H share similarities in their B rings, while naamidine H and I possess additional D rings compared to this compound, suggesting that these structural differences contribute to their distinct biological profiles researchgate.netlongdom.org.

Systematic analysis of substituent effects typically involves synthesizing a series of analogues where specific functional groups or atoms are systematically altered (e.g., changing alkyl chain length, introducing halogens, varying electronic properties of aromatic rings). The biological activity of each analogue is then measured, and the resulting data are analyzed to correlate structural changes with observed activity. This allows researchers to identify key pharmacophores and regions of the molecule tolerant or sensitive to modification.

Hypothetical Data Table Structure (based on typical SAR studies):

| Compound ID | Structural Modification | Biological Activity 1 (e.g., IC50 against Cancer Cell Line X) | Biological Activity 2 (e.g., Antifungal Activity) | Notes |

| This compound | Parent Compound | Value A | Value X | |

| Derivative 1 | Modification at Position R1 | Value B | Value Y | |

| Derivative 2 | Modification at Position R2 | Value C | Value Z | |

| ... | ... | ... | ... | ... |

Such tables would present quantitative data illustrating how each specific structural change impacts the measured biological effect, allowing for the identification of key SAR trends.

Stereochemical Influences on Molecular Recognition and Putative Target Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity arxiv.orgmdpi.com. Chirality, a form of stereoisomerism, can significantly influence how a molecule interacts with its biological target, such as a protein or enzyme arxiv.orgcarellgroup.de. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different potencies, selectivities, and even mechanisms of action.

For complex molecules like naamines and naamidines, which may contain multiple chiral centers, the precise stereochemistry is crucial for their interaction with putative biological targets. Molecular recognition involves specific non-covalent interactions between the small molecule (ligand) and the binding site of the target mdpi.comcarellgroup.de. These interactions are highly dependent on the shape, size, and chemical properties of both the ligand and the binding site. The stereochemistry of the ligand dictates its three-dimensional shape and the spatial arrangement of its functional groups, thereby influencing its ability to bind effectively to the target.

While specific details on the stereochemical influences on this compound's target engagement were not detailed in the search results, the importance of establishing the absolute configuration of related natural products for SAR studies has been noted uit.no. Understanding the stereochemistry of this compound and its derivatives is essential for elucidating how they bind to their targets and for designing more potent and selective analogues. Studies involving the synthesis of specific stereoisomers and evaluating their biological activities would be necessary to fully understand these influences.

Computational Methods in SAR Elucidation

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches. These methods can provide insights into the potential interactions between a compound and its target, predict the activity of novel derivatives, and help rationalize experimental SAR data mdpi.comnih.gov.

For imidazole-based alkaloids related to this compound, computational techniques such as molecular docking, molecular dynamics (MD) simulations, and MM-GBSA calculations have been employed to assess their binding affinity to target proteins, such as the SARS-CoV-2 Main Protease (Mpro) researchgate.netresearchgate.net. Molecular docking predicts the preferred binding pose and affinity of a ligand within a protein's active site, offering clues about key interactions. MD simulations can provide information about the stability of the ligand-target complex over time researchgate.netresearchgate.net. MM-GBSA calculations further refine the estimation of binding free energy researchgate.netresearchgate.net.

Density Functional Theory (DFT) calculations can be used to study the electronic properties of molecules and how they are affected by substituents, which can be correlated with activity nih.gov. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can also be integrated into the computational workflow to predict pharmacokinetic and toxicity profiles of designed analogues, helping to prioritize compounds for synthesis and experimental testing mdpi.com.

Computational methods aid in SAR elucidation by:

Identifying potential binding sites and interaction modes.

Predicting the impact of structural modifications on binding affinity.

Rationalizing observed differences in activity between analogues.

Guiding the design of new derivatives with improved properties.

Mechanistic Biochemical and Biological Studies

Research into Antifungal Activity Mechanisms

Studies have established that Naamine (B1248366) G possesses antifungal properties against various plant pathogens. The investigation into its mechanism of action involves both assessing its efficacy through standardized methods and identifying its specific cellular targets.

The antifungal activity of Naamine G has been evaluated using established laboratory and greenhouse methodologies to determine its efficacy against a range of phytopathogenic fungi.

In vitro Assays: The primary in vitro method used to assess the antifungal effects of this compound is the mycelium growth rate method. This technique involves introducing the compound into the growth medium of the target fungus and measuring the inhibition of mycelial expansion over time compared to a control. In one key study, this compound was tested at a concentration of 50 µg/mL against fourteen types of plant fungi. mdpi.com The results demonstrated selective activity, with this compound showing good efficacy against Alternaria solani, the causative agent of early blight in crops like tomatoes and potatoes. nih.gov However, its activity against other tested fungi was variable, indicating a degree of selectivity in its antifungal action. nih.gov

The table below summarizes the in vitro fungicidal activity of this compound against a selection of phytopathogenic fungi.

In vivo Assays: To complement in vitro data, in vivo tests are conducted under controlled greenhouse conditions, often using a pot culture test. This methodology involves applying the compound to plants that have been artificially infected with a pathogen. The effectiveness of the compound is then determined by assessing the reduction in disease symptoms compared to untreated infected plants. While the broader study involving naamine analogues indicated that many compounds displayed inhibitory effects greater than 30% in vivo, specific in vivo efficacy data for this compound alone is not extensively detailed. nih.gov

While this compound has demonstrated clear antifungal activity, particularly against Alternaria solani, the specific cellular and molecular targets within the fungal cells have not yet been fully elucidated in the available scientific literature. nih.gov The precise mechanism of action remains an area for further investigation.

Generally, antifungal compounds exert their effects by disrupting essential fungal processes. nih.govnih.gov Common molecular targets for antifungal agents include:

Cell Membrane Integrity: Many antifungals, such as polyenes and azoles, target the synthesis or function of ergosterol, a critical component of the fungal cell membrane. mhmedical.com Inhibition of ergosterol synthesis or direct binding to it can lead to membrane disruption and cell death. nih.govebsco.com

Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a unique structure not found in plant or animal cells, making it an attractive target. mhmedical.com Some drugs, like echinocandins, inhibit the synthesis of β-glucan, compromising cell wall integrity. nih.gov

Nucleic Acid and Protein Synthesis: Certain compounds can interfere with the synthesis of DNA, RNA, and essential proteins, thereby halting fungal growth and replication. nih.govebsco.com

Future research on this compound's mechanism would likely explore its potential interaction with these or other essential fungal pathways to determine how it inhibits mycelial growth.

Exploration of Antiviral Activity Pathways

The naamine class of alkaloids has also been investigated for activity against plant viruses, providing a basis for evaluating the potential of this compound in this context.

The antiviral properties of this compound were evaluated against Tobacco Mosaic Virus (TMV), a common and economically significant plant pathogen. nih.gov Methodologies for such tests typically involve applying the compound to host plants (e.g., Nicotiana tabacum) and measuring the reduction in viral lesions or viral load.

In these studies, this compound (designated as compound 1c) was found to have no inhibitory effect on Tobacco Mosaic Virus. nih.gov In contrast, other closely related naamine alkaloids, such as Naamine A (1a) and Naamine B (1b), demonstrated good antiviral activity. nih.gov This finding underscores the high degree of structural specificity required for antiviral action within this class of compounds, suggesting that the specific positions of methoxy (B1213986) and hydroxyl groups on the aromatic ring are critical for biological activity. nih.gov

Since this compound did not exhibit antiviral activity against TMV, no studies have been conducted to elucidate its mechanism of interference with the viral replication cycle. For an antiviral agent to be effective, it must disrupt a key stage of the viral life cycle, which includes attachment, entry, uncoating, genome replication, protein synthesis, assembly, and release. As this compound was inactive, it does not appear to engage with any of these viral processes. nih.gov

Biochemical Investigations of Other Reported Bioactivities

While research on this compound has concentrated on its agrochemical potential, the broader family of marine imidazole (B134444) alkaloids to which it belongs has been associated with other biological activities. These alkaloids are known to exhibit interesting bioactivities, including general antimicrobial effects and nitric oxide synthase inhibition. mdpi.comnih.gov

Furthermore, the closely related naamidine alkaloids have been studied for their potential in medicine. For example, Naamidine A has been reported to possess antitumor activity by regulating the kinases ERK1 and ERK2, a pathway distinct from that of many existing anticancer drugs. mdpi.comnih.gov However, these activities have been reported for the broader class of related compounds, and specific investigations to confirm these effects for this compound itself have not been detailed.

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Imidazole Alkaloid |

| Naamine A | Imidazole Alkaloid |

| Naamine B | Imidazole Alkaloid |

| Naamidine A | Imidazole Alkaloid |

| Ergosterol | Fungal Sterol |

| Chitin | Polysaccharide |

| β-glucan | Polysaccharide |

| ERK1 | Protein Kinase |

Studies on Cytotoxic Effects and Cellular Pathway Modulation

This compound, a 2-aminoimidazole alkaloid isolated from the Leucetta sponge, has demonstrated cytotoxic properties. Research has shown its activity against various cancer cell lines, highlighting its potential as a lead compound in oncology research. The cytotoxic effects of this compound and related alkaloids from Leucetta and Clathrina sponges have been evaluated, with many displaying IC50 values in the low micromolar range against cell lines such as MCF7. aip.orgnih.gov

While direct studies on this compound's modulation of specific cellular pathways are still emerging, research on the closely related compound, Naamidine A, provides valuable insights. Naamidine A has been shown to be a selective inhibitor of epidermal growth factor (EGF)-mediated cell growth. researchgate.netrsc.org Mechanistic studies indicate that Naamidine A stimulates the phosphotransferase activity of extracellular regulated kinases ERK1/2. researchgate.net This sustained activation of the MAPK pathway by Naamidine A is linked to the induced expression of p21, which in turn leads to the inhibition of cyclin-dependent kinase activity and the activation of caspases 3, 8, and 9. researchgate.net Given the structural similarity between this compound and Naamidine A, it is plausible that this compound may exert its cytotoxic effects through a similar modulation of the ERK1/2 signaling cascade. The ERK1/2 pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netnih.gov

| Compound | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| This compound | Various cancer cell lines | Cytotoxicity in the low micromolar range | nih.gov |

| Naamidine A | EGF-transfected NIH3T3 cells | IC50 = 11.3 µM (EGF-mediated growth) | researchgate.net |

| Isonaamine C | Various cell lines | IC50 = 2–5 µM | nih.gov |

| Naamidine I | HeLa | IC50 = 29.6 µM | researchgate.net |

Research on Nitric Oxide Synthase Inhibition Mechanisms

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases. malvernpanalytical.comdrugtargetreview.com Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. malvernpanalytical.comnih.govnih.gov The 2-aminoimidazole scaffold, which is the core structure of this compound, is a known feature in compounds that inhibit nitric oxide synthase. For instance, Naamine D, another Leucetta alkaloid, has been identified as a moderate inhibitor of iNOS. researchgate.net

The mechanism of NOS inhibition often involves competition with the substrate L-arginine at the active site of the enzyme. researchgate.net NOS enzymes, which exist in three main isoforms (nNOS, eNOS, and iNOS), catalyze the production of NO from L-arginine. drugtargetreview.comnih.gov Inhibitors can be designed to selectively target one isoform over the others. nih.gov While the precise mechanism of how this compound inhibits nitric oxide synthase has not been fully elucidated, its structural features suggest it may function as a competitive inhibitor, binding to the active site and preventing the synthesis of nitric oxide. Further research is necessary to detail the specific interactions between this compound and the different NOS isoforms and to determine its selectivity.

Investigation of Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune responses. nih.govrsc.orgwiley.com Biofilm formation is a significant contributor to chronic infections and biofouling. nih.govrsc.org Marine sponges have proven to be a prolific source of compounds with anti-biofilm properties. nih.govrsc.orgmdpi.com Notably, metabolites from marine sponges, including those with the 2-aminoimidazole structure, can modulate biofilm formation through non-microbicidal mechanisms. nih.govrsc.org

Advanced Target Identification and Deconvolution Methodologies

Identifying the specific molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. A variety of advanced techniques are employed for this purpose.

Affinity-Based Proteomic Approaches for Binding Partner Identification

Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. peerj.com This approach typically involves immobilizing the bioactive compound (the "bait") onto a solid support, such as magnetic beads or a chromatography resin, and then incubating it with a cell lysate or other protein mixture. Proteins that bind to the immobilized compound are then isolated, identified, and quantified, often using mass spectrometry. peerj.com

For a compound like this compound, this would involve chemically modifying the molecule to allow for its attachment to the solid support without significantly altering its biological activity. The identification of specific binding partners through this method would provide direct evidence of its molecular targets and offer a starting point for validating these interactions and elucidating the downstream cellular effects.

Computational Target Prediction Strategies Utilizing Machine Learning and Cheminformatics

In recent years, computational approaches have become increasingly important in predicting the biological targets of natural products. nih.govresearchgate.net These in silico methods leverage the vast amount of existing biological and chemical data to make predictions about the likely protein targets of a given small molecule.

Machine learning algorithms can be trained on large datasets of known drug-target interactions to identify patterns that correlate chemical structures with specific biological activities. rsc.orgwiley.commdpi.com By inputting the structure of this compound into such a model, it is possible to generate a ranked list of potential protein targets. Cheminformatics approaches, such as pharmacophore modeling and molecular docking, can also be used. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, while molecular docking simulates the binding of the small molecule to the three-dimensional structure of a potential protein target to predict the binding affinity and mode. researchgate.net These computational strategies can significantly narrow down the number of potential targets that need to be experimentally validated, thereby accelerating the process of target deconvolution for this compound. aip.org

Biosynthetic Pathway Hypotheses and Research

Proposed Biosynthetic Routes to 2-Aminoimidazole Alkaloids in Marine Organisms

The biosynthesis of the diverse family of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, to which Naamine (B1248366) G is related, is a subject of considerable scientific inquiry. Current time information in Tazewell County, US.nih.gov These compounds are predominantly isolated from marine sponges, particularly of the orders Agelasida and Axinellida. Current time information in Tazewell County, US. Hypotheses about their origins often point to simpler monomeric building blocks that undergo complex dimerization or further modifications. nih.gov

Key proposed precursors for this extensive family of marine alkaloids include oroidin (B1234803) and clathrodin. nih.gov Oroidin, in particular, is considered a central precursor for many complex pyrrole-imidazole alkaloids. nih.gov The general hypothesis posits that these foundational molecules are constructed from common amino acid precursors. For instance, radiolabeling experiments have provided convergent data suggesting that the pyrrole (B145914) moiety of oroidin is derived from proline. nih.gov

Another significant hypothesis focuses on the origin of the core 2-aminoimidazole (2-AI) ring. Based on the isolation of a pyrrole-lysine pseudo-dipeptide, researchers have proposed that the amino acid lysine (B10760008) could be a key precursor. nih.gov This proposed route involves the conversion of the terminal amine of lysine into a guanidine (B92328) group, followed by oxidative hydroxylation and subsequent cyclization to form the 2-aminoimidazole heterocycle. nih.gov This hypothesis is supported by laboratory synthesis that demonstrates the chemical feasibility of converting an oxidized lysine motif into the 2-aminoimidazole moiety. nih.gov More recent research has identified homoarginine and homoagmatine in sponge metabolomes, lending further support to a pathway originating from lysine. nih.gov The proposed pathway involves steps such as amidinotransfer from arginine to lysine, followed by hydroxylations and oxidative cyclization to form the 2-aminoimidazole core. nih.gov

Table 1: Proposed Precursors and Intermediates in 2-Aminoimidazole Alkaloid Biosynthesis

| Precursor/Intermediate | Proposed Role | Supporting Evidence |

|---|---|---|

| L-Proline | Precursor for the pyrrole-2-carboxylic acid moiety of oroidin. nih.gov | Radiolabeling experiments showing incorporation into oroidin. nih.gov |

| L-Lysine | Proposed precursor for the 2-aminoimidazole ring. nih.gov | Isolation of related lysine-derived compounds; synthetic feasibility studies. nih.gov |

| Homoarginine | Intermediate in the conversion of lysine to the 2-aminoimidazole moiety. nih.gov | Detection in sponge metabolomes. nih.gov |

| Oroidin/Clathrodin | Monomeric building blocks for more complex, dimeric alkaloids. nih.gov | Structural relationship to a vast family of complex alkaloids. nih.gov |

Enzymatic Studies and Genetic Basis of Naamine G Biosynthesis

Detailed enzymatic and genetic studies specifically for this compound biosynthesis are currently limited in published literature. A significant challenge in this area is that the biosynthesis of pyrrole-imidazole alkaloids is not believed to follow typical, well-characterized natural product biosynthetic pathways, such as those involving polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). nih.gov This makes it difficult to identify the responsible genes within sponge metagenomes using standard computational mining tools, which are often trained to detect these characteristic biosynthetic gene clusters. nih.gov

Despite the lack of specific genetic data, the proposed biosynthetic pathways imply the involvement of several key enzyme classes. The conversion of lysine to the 2-aminoimidazole core would likely require:

Amidinotransferases: To transfer a guanidino group from arginine to the terminal amine of lysine, forming homoarginine. nih.gov

Hydroxylases/Oxidases: To perform oxidative modifications on the amino acid side chain, facilitating cyclization. Metalloenzymes, such as Fe-porphyrin oxidoreductases, have been suggested to catalyze key C-C bond formations in the dimerization of related alkaloids. scispace.com

Dehydratases: To facilitate the final ring closure to form the imidazole (B134444) heterocycle through dehydration. nih.gov

The quest to uncover the specific enzymes and the corresponding genetic blueprints for this compound and related alkaloids remains an active area of research, with progress hindered by the complexities of marine sponge genetics and the atypical nature of the biosynthetic pathway. nih.gov

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Pathways

While purely chemoenzymatic syntheses of this compound have not been extensively reported, the principles of its proposed biosynthesis have inspired biomimetic total synthesis strategies for related alkaloids. wiley-vch.de Biomimetic synthesis aims to replicate the proposed steps of a natural biosynthetic pathway in a laboratory setting, often providing insights into the plausibility of the hypothesized route. nih.gov

For the oroidin family of alkaloids, synthetic strategies have been developed that are inspired by putative biosynthetic pathways, particularly focusing on oxidative methods to construct the core skeletons of complex dimers. researchgate.net For instance, the biomimetic synthesis of cyclooroidin (B1254222) has been successfully reported. nih.gov These approaches often hinge on the strategic oxidation of imidazole or imidazolinone rings to generate reactive intermediates that can undergo cyclization or dimerization, mimicking the proposed actions of biosynthetic enzymes. researchgate.net

These biomimetic approaches represent a form of synthesis inspired by biosynthetic pathways. The development of a true chemoenzymatic synthesis would involve the use of isolated or engineered enzymes to perform specific, often stereoselective, steps in the total synthesis. nih.govnih.gov While this has been applied to many other classes of natural products, its application to this compound and its relatives is an area ripe for future exploration, pending the discovery and characterization of the specific enzymes involved in their natural production. The total synthesis of this compound itself has been accomplished through purely chemical methods, utilizing position-selective metalation and benzylation sequences. nih.gov

Computational Chemistry and Theoretical Modeling of Naamine G

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Naamine (B1248366) G) when bound to a receptor (e.g., a protein), to form a stable complex. This method aims to predict the binding affinity and the type of interactions (like hydrogen bonds, hydrophobic interactions, electrostatic interactions) that occur between the molecule and its target. For the naamine class of compounds, molecular docking studies have been conducted to evaluate their potential biological activities by assessing their binding to specific protein targets.

Studies involving related imidazolidine (B613845) compounds, including naamines and naamidines, have utilized molecular docking to support findings regarding their potential as antimicrobial agents. For example, docking studies were performed using the AutoDock Vina program on compounds 3g and 3b against proteins 1U1Z and 1AI9, revealing binding affinities. Naamidine H, another compound structurally related to Naamine G, showed a high binding score in docking studies against the SARS-CoV-2 Main Protease. Additionally, molecular docking has been applied to Naamine D against fungal targets, such as RdRp and rhizopuspepsin, yielding specific binding affinity values.

While specific detailed molecular docking data solely for this compound across various targets was not extensively available in the provided search results, the application of these methods to closely related naamine and naamidine structures demonstrates the utility of docking in predicting potential interactions and ranking compounds based on their theoretical binding affinities within this compound class. The types of data generated typically include binding scores (e.g., in kcal/mol) and detailed interaction maps illustrating the atomic contacts between the ligand and the receptor binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time according to classical physics, MD can explore conformational changes, study the stability of ligand-receptor complexes, and provide information about binding kinetics. For compounds like this compound, MD simulations can help understand how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target.

In the context of naamines and naamidines, molecular dynamics simulations have been employed, often following molecular docking studies, to assess the stability of the predicted ligand-target interactions over time. For instance, MD simulation studies using software like NAMD have been used to confirm the stability of the interactions of naamidines with target proteins. Similarly, MD simulations were performed for top-ranked complexes resulting from docking studies of marine sponge compounds, which included Naamine D, against targets associated with mucormycosis.

These simulations can reveal crucial information about the flexibility of the ligand and the receptor, the persistence of key interactions identified in docking, and potential alternative binding poses or pathways. Although detailed MD simulation data specifically focused on this compound was not prominently featured in the search results, the application of this technique to related naamines and naamidines highlights its importance in validating docking results and gaining a more dynamic understanding of their interactions with biological macromolecules.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics used to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular geometry, energy levels, charge distribution, dipole moments, and spectroscopic properties. For this compound, quantum chemical methods can offer fundamental insights into its intrinsic chemical nature.

Quantum chemical calculations have been applied to the naamine family of compounds. Mentions of quantum chemical calculations appear in the context of studying naamines B, C, E, and G, sometimes in conjunction with experimental techniques like X-ray crystallography. These calculations can help elucidate structural details and electronic properties. Furthermore, quantum chemical calculations have been referenced in studies involving aromatic basic groups, such as those found in naamines, particularly for determining properties like pKa values, which are crucial for understanding their behavior in different chemical environments and their interactions with biological systems. The application of quantum chemistry to imidazole-based structures, the core scaffold of naamines, is also evident in studies investigating properties like proton transport.

Future Research Directions and Translational Perspectives

Prospects of Naamine (B1248366) G as a Lead Compound for Agrochemical Research

The potent antifungal activity exhibited by Naamine G positions it as a compelling lead compound for agrochemical research. This compound has demonstrated strong antifungal activity against the phytopathogenic fungus Cladosporium herbarum. researchgate.netnih.govuni-duesseldorf.deresearchgate.netuni-duesseldorf.de Furthermore, in vitro assays have revealed that this compound and related naamine alkaloids exhibit good antifungal activity against a range of other phytopathogenic fungi. mdpi.comnih.gov

Research has shown varying degrees of activity against different fungal species, suggesting potential selectivity or the need for structural modifications to broaden the spectrum. For instance, among tested naamine alkaloids, compound 1b showed good activity against Physalospora piricola, compound 1c against Alternaria solani, and compound 1d against Rhizoctonia cerealis and Fusarium graminearum. mdpi.com This differential activity highlights the importance of structural features for antifungal efficacy against specific pathogens. A benzyloxy naamine derivative (compound 15d) has been identified as having broad-spectrum fungicidal activity and is considered a new lead compound for fungicidal research. mdpi.comnih.gov

The exploration of this compound and its derivatives as agrochemicals is particularly relevant given growing concerns regarding the environmental impact and persistence of some synthetic pesticides. mdpi.com Natural products like this compound, often possessing novel scaffolds and mechanisms of action, could offer more sustainable and environmentally friendly alternatives for crop protection. Further research is needed to evaluate the efficacy of this compound and its analogs under field conditions, assess their environmental fate, and determine their spectrum of activity against a wider range of plant pathogens.

Identification of Unexplored Biological Activities and Uncovered Mechanistic Pathways

Beyond its established antifungal properties, the biological profile of this compound warrants further comprehensive investigation to identify unexplored activities and elucidate underlying mechanistic pathways. While some studies have touched upon other activities, a deeper understanding is crucial for assessing its full therapeutic or agrochemical potential.

In addition to antifungal activity, this compound has shown mild cytotoxicity against mouse lymphoma (L5178Y) and human cervical carcinoma (HeLa) cell lines. uni-duesseldorf.deuni-duesseldorf.de However, detailed safety and adverse effect profiles are outside the scope here. In silico evaluations have also explored the potential of this compound against targets relevant to mucormycosis, indicating a binding affinity to specific protein sites. urfu.runih.govdntb.gov.ua Specifically, this compound showed a binding affinity of -7 kcal/mol to a target involving PHE A: 3, GLU A: 97, and LEU A: 142. nih.gov

Studies utilizing computational approaches, such as clustering based on chemical structure similarity, have grouped this compound with compounds that are similar to antibiotic drugs, suggesting potential antibacterial properties that could be further explored experimentally. unpatti.ac.id

Understanding the molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. While its antifungal activity is established, the specific protein targets and biochemical pathways involved are not fully elucidated. Similarly, if other biological activities are confirmed, detailed mechanistic studies will be necessary to understand how this compound interacts with biological systems at a molecular level. This could involve techniques such as target identification assays, enzyme inhibition studies, and pathway analysis.

Below is a table summarizing some reported biological activities of this compound and related compounds:

| Compound | Source | Reported Activities |

| This compound | Leucetta chagosensis | Antifungal (e.g., Cladosporium herbarum), Mild Cytotoxicity (mouse lymphoma, human cervical carcinoma), Potential Antibacterial (in silico) |

| Naamine A, B, D, E, F, G | Marine Sponges | Antifungal, Anti-asthmatic, Anti-infective, Antiviral, Mucositis treatment, Kinase inhibitor, Histidine kinase inhibitor, Beta glucuronidase inhibitor, Rhizopuspepsin RdRp inhibitor (Predicted/Relevant Potential Activities) urfu.runih.gov |

| Benzyloxy Naamine Derivative (15d) | Synthetic | Broad-spectrum fungicidal activity, Antiviral (Tobacco mosaic virus) mdpi.comnih.gov |

Advancements in Sustainable and Scalable Synthetic Production for Research Purposes

The availability of this compound for extensive research and potential development hinges on the existence of efficient and scalable synthetic methods. While this compound was initially isolated from a marine sponge, its natural abundance may be limited, making synthetic production crucial for providing sufficient material for comprehensive biological evaluations and potential translational studies.

Concise total syntheses of this compound have been reported. mdpi.commdpi.comurfu.rudntb.gov.uaresearchgate.netnii.ac.jpnih.govmdpi.comchem960.com These synthetic routes often involve key steps such as metallation of imidazole (B134444), subsequent electrophilic azidation, and hydrogenation of the azido (B1232118) intermediate to yield the 2-aminoimidazole core present in this compound. nih.gov For example, one reported synthesis involved the treatment of a substituted imidazole with n-BuLi followed by reaction with TrisN₃ to introduce the azido group, and subsequent catalytic hydrogenation to obtain this compound. nih.gov

However, some early synthetic methods for naamines and naamidines were reported to be low yielding, involve harsh reaction conditions, or require structurally complex starting materials, making them unsuitable for the preparation of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov Therefore, ongoing research into developing more sustainable, efficient, and scalable synthetic routes is essential.

Future advancements in synthetic methodologies could focus on developing greener chemistry approaches, exploring biocatalytic or organocatalytic reactions, and designing convergent syntheses that allow for easier generation of diverse this compound analogs. Such advancements would not only facilitate comprehensive SAR studies to optimize biological activity but also pave the way for potential large-scale production if this compound or a derivative proves to be a viable candidate for agrochemical or other applications.

Integration of Systems Biology and Omics Technologies for Comprehensive Biological Profiling

Integrating systems biology approaches and omics technologies can provide a comprehensive understanding of the biological effects of this compound. While not specifically focused on this compound in the search results, these technologies are powerful tools for exploring the complex interactions of a compound within a biological system.

Omics technologies, such as transcriptomics, proteomics, and metabolomics, can reveal global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment. This can help in identifying previously unknown targets, understanding the cellular response to the compound, and uncovering intricate mechanistic pathways. For example, transcriptomic analysis could identify genes that are upregulated or downregulated in plant pathogens exposed to this compound, providing insights into the fungal resistance mechanisms or the compound's mode of action.

Systems biology approaches can integrate data from multiple omics layers to build a holistic picture of the biological system's response. This can involve computational modeling and network analysis to understand how different molecular components interact and how these interactions are perturbed by this compound. While the search results mention the use of microarray software suites for analyzing gene expression data in a general context, applying such tools and integrating data from various omics platforms specifically for this compound studies would provide a much deeper insight into its biological impact. researchgate.net

The integration of these technologies can lead to the identification of biomarkers for efficacy or potential off-target effects, help in understanding resistance development in pathogens, and guide the rational design of more potent and selective this compound analogs. This comprehensive biological profiling is crucial for advancing this compound from a natural product isolate to a potential lead for translational applications.

常见问题

Q. How can Naamine G be structurally distinguished from other naamine derivatives (e.g., Naamine C, E, F)?

this compound (2h) is characterized by three hydroxyl groups, differentiating it from Naamine C (2e, one hydroxyl) and Naamine E/F (2f-2g, three hydroxyls but distinct substitution patterns). Structural elucidation requires a combination of NMR spectroscopy (e.g., , , and 2D techniques like COSY and HMBC) to map functional groups and mass spectrometry (HRMS) to confirm molecular formulae. Comparative analysis with synthetic analogs or isolated natural products is critical for validation .

Q. What analytical methodologies are recommended for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) paired with UV-Vis detection or tandem mass spectrometry (LC-MS/MS) is optimal. For stereoisomer separation, chiral columns or derivatization agents (e.g., Marfey’s reagent) can resolve enantiomers. Method validation should include spike-recovery experiments and calibration curves to ensure accuracy, as outlined in guidelines for natural product analysis .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

Key challenges include regioselective hydroxylation and avoiding side reactions during heterocyclic ring formation. Protecting group strategies (e.g., silyl ethers for hydroxyls) and catalyzed cycloadditions (e.g., Ru-catalyzed azide-alkyne reactions) can improve yield and selectivity. Reaction monitoring via thin-layer chromatography (TLC) and in-situ FTIR is advised to track intermediates .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in biofilm inhibition?

Use in vitro biofilm models (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) with confocal microscopy to visualize biofilm disruption. Pair this with transcriptomic profiling (RNA-seq) to identify downregulated virulence genes. Include positive controls (e.g., bromoageliferin) and validate results using genetic knockouts of target pathways .

Q. What strategies resolve contradictions in reported toxicity data for this compound across eukaryotic cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound solubility . Standardize protocols using ISO-certified cell lines and include vehicle controls (e.g., DMSO). Perform dose-response assays (IC calculations) across multiple cell types (e.g., HEK293, HUVEC) and validate with in vivo models like Caenorhabditis elegans .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematically modify functional groups (e.g., hydroxyl → methoxy) and assess changes in minimum inhibitory concentration (MIC) against target pathogens. Use molecular docking to predict interactions with enzymatic targets (e.g., sortase A). Correlate results with quantitative SAR (QSAR) models to prioritize derivatives for synthesis .

Q. What metrological practices ensure reproducibility in this compound research?

Adhere to MIAME (Minimum Information About a Microarray Experiment) -like standards for data reporting, including raw spectra, chromatograms, and statistical parameters (e.g., p-values, confidence intervals). Use reference materials for instrument calibration and participate in interlaboratory comparisons to validate findings .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。